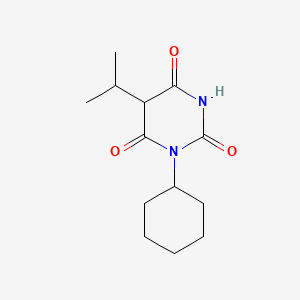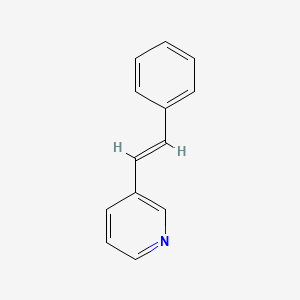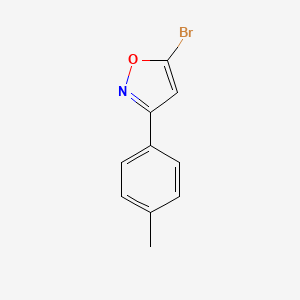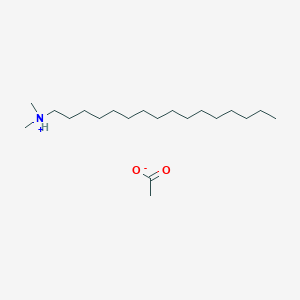
Hexadecyldimethylammonium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexadecyldimethylammonium acetate is a quaternary ammonium compound with the chemical formula C18H39NO2. It is known for its surfactant properties and is used in various applications, including as a phase transfer catalyst and in the synthesis of mesoporous materials.
准备方法
Synthetic Routes and Reaction Conditions
Hexadecyldimethylammonium acetate can be synthesized through the reaction of hexadecyldimethylamine with acetic acid. The reaction typically occurs under mild conditions, with the amine and acid being mixed in a suitable solvent, such as ethanol or water, and heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reactants are combined in large reactors, and the reaction is monitored to ensure complete conversion. The product is then separated and purified using techniques such as distillation, filtration, and drying.
化学反应分析
Types of Reactions
Hexadecyldimethylammonium acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in oxidation-reduction reactions when used as a catalyst or in combination with other reactive species.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and other anions.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used in oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts, while oxidation-reduction reactions can produce a range of oxidized or reduced species.
科学研究应用
Hexadecyldimethylammonium acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: It is investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: this compound is used in the synthesis of mesoporous silica materials, which have applications in catalysis, adsorption, and separation processes.
作用机制
The mechanism of action of hexadecyldimethylammonium acetate involves its surfactant properties, which allow it to interact with various molecular targets. The compound can disrupt lipid membranes, leading to cell lysis in microbial organisms. Additionally, its ability to form micelles and other aggregates enables it to solubilize hydrophobic compounds and facilitate their transport across different phases.
相似化合物的比较
Hexadecyldimethylammonium acetate can be compared with other quaternary ammonium compounds, such as:
Hexadecyltrimethylammonium bromide: Similar in structure but with a bromide anion instead of acetate. It is also used as a surfactant and in the synthesis of mesoporous materials.
Dodecyldimethylammonium chloride: A shorter-chain analogue with similar surfactant properties, used in detergents and disinfectants.
Tetraalkylammonium acetates: A broader class of compounds with varying alkyl chain lengths and similar applications in phase transfer catalysis and material synthesis.
This compound is unique due to its specific combination of a long alkyl chain and an acetate anion, which imparts distinct solubility and reactivity characteristics.
属性
CAS 编号 |
25324-14-5 |
|---|---|
分子式 |
C18H39N.C2H4O2 C20H43NO2 |
分子量 |
329.6 g/mol |
IUPAC 名称 |
hexadecyl(dimethyl)azanium;acetate |
InChI |
InChI=1S/C18H39N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3;1-2(3)4/h4-18H2,1-3H3;1H3,(H,3,4) |
InChI 键 |
VGUANSONTIBISX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC[NH+](C)C.CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)

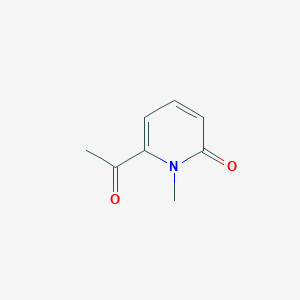
![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)
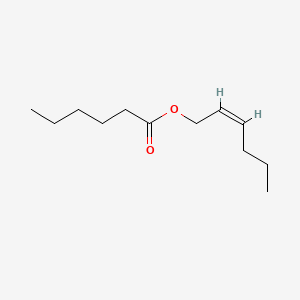

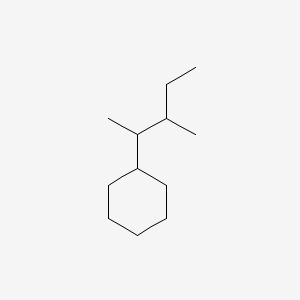
![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
